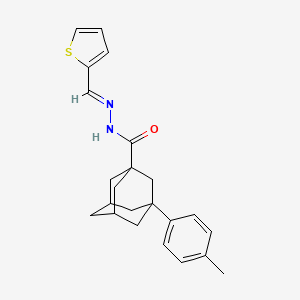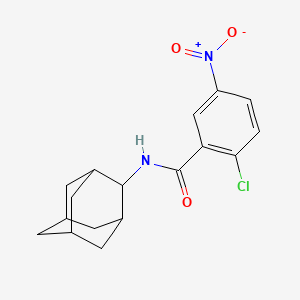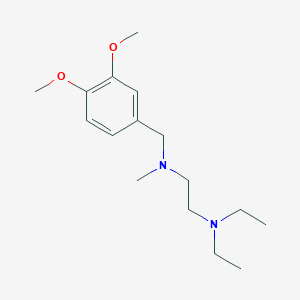
N-(2,4-dichlorophenyl)-N'-(3-methylbutyl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-dichlorophenyl)-N'-(3-methylbutyl)thiourea, commonly known as Diuron, is a widely used herbicide that belongs to the family of substituted urea herbicides. It has been used for weed control in various crops, including cotton, citrus, sugarcane, and soybean. Diuron is a white crystalline solid that is slightly soluble in water and has a melting point of 158-159°C. Its chemical formula is C9H10Cl2N2OS, and its molecular weight is 233.16 g/mol.
作用机制
Diuron works by inhibiting photosynthesis in plants. It binds to the D1 protein of photosystem II in chloroplasts, which is responsible for the transfer of electrons during photosynthesis. This prevents the transfer of electrons, leading to a decrease in ATP production and ultimately, the death of the plant.
Biochemical and Physiological Effects
Diuron has been found to have toxic effects on aquatic organisms, such as fish, amphibians, and invertebrates. It can also accumulate in the soil and water, leading to long-term environmental impacts. In humans, Diuron exposure has been associated with an increased risk of cancer and reproductive disorders.
实验室实验的优点和局限性
Diuron is widely used in laboratory experiments to study the effects of herbicides on plants. Its advantages include its low cost, availability, and effectiveness in controlling a wide range of weeds. However, its limitations include its toxicity to aquatic organisms and the potential for long-term environmental impacts.
未来方向
Future research on Diuron could focus on developing alternative herbicides that are less toxic to the environment and have fewer long-term impacts. Additionally, research could explore the potential health effects of Diuron exposure in humans and ways to mitigate these risks. Finally, further studies could investigate the mechanisms of herbicide resistance in plants and how this can be overcome.
合成方法
Diuron can be synthesized by reacting 2,4-dichlorophenyl isocyanate with 3-methylbutylamine in the presence of a catalyst, such as triethylamine. The reaction yields Diuron as a solid product, which can be purified by recrystallization.
科学研究应用
Diuron has been extensively studied for its herbicidal properties and its effects on the environment. It has been found to inhibit photosynthesis in plants by blocking the electron transport chain in chloroplasts, which leads to a decrease in ATP production. This results in the death of the plant due to the lack of energy.
属性
IUPAC Name |
1-(2,4-dichlorophenyl)-3-(3-methylbutyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16Cl2N2S/c1-8(2)5-6-15-12(17)16-11-4-3-9(13)7-10(11)14/h3-4,7-8H,5-6H2,1-2H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAZAOKUMXLYMJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=S)NC1=C(C=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

methanol](/img/structure/B5758263.png)




![N-[2-(acetylamino)phenyl]-2-phenoxyacetamide](/img/structure/B5758291.png)


![5-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}-2-methoxyphenol](/img/structure/B5758321.png)
![2-fluoro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5758338.png)


![1-[5-(2-chloro-4-nitrophenyl)-2-furoyl]-4-methylpiperidine](/img/structure/B5758367.png)
![N-{[(4-methoxybenzyl)amino]carbonyl}-4-methylbenzenesulfonamide](/img/structure/B5758375.png)